N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]butanamide
Overview
Description
N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]butanamide is 415.06604838 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
4-Thiazolidinone Derivatives and MMP Inhibition
4-Thiazolidinone derivatives that combine benzisothiazole and 4-thiazolidinone frameworks have been designed and synthesized. These compounds, including those with a 4-carboxyphenyl substituent, show significant potential in affecting inflammatory/oxidative processes by inhibiting matrix metalloproteinases (MMPs) and showcasing anti-inflammatory and potential wound healing effects. Such derivatives can inhibit MMP-9 at nanomolar levels, indicating their potential for tissue damage prevention and wound healing applications (Incerti et al., 2018).
Nitroimidazole-Based Markers for Tumor Hypoxia
Novel nitroimidazole-based thioflavin-T derivatives have been synthesized and evaluated for their ability to accumulate in hypoxic tumor cells. These compounds demonstrate the capacity to localize in tumors and slowly eliminate from them, while quickly clearing from other organs. Their increased tumor-to-tissue ratios over time suggest their utility as tumor hypoxia markers, offering a non-invasive method for identifying hypoxic tumor regions (Zejun Li et al., 2005).
Antimycobacterial and Antitumor Activity
Benzothiazole derivatives have been explored for their antimicrobial and antitumor activities. For instance, fluoro-substituted benzothiazolo imidazole compounds have shown promising antimicrobial activity, including against mycobacterial strains. Such research underscores the potential of these compounds in developing new antimicrobial and anticancer therapies (B. Sathe et al., 2011).
CDK2 Inhibition for Cancer Therapy
The discovery and optimization of benzothiazole derivatives as CDK2 inhibitors highlight their potential in cancer therapy. Starting from a high-throughput screening hit, structure-based drug design led to the development of potent and selective CDK2 inhibitors, indicating the value of these compounds in targeted cancer treatments (A. Vulpetti et al., 2006).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-3-16(18(24)20-13-6-4-12(5-7-13)11(2)23)27-19-21-15-9-8-14(22(25)26)10-17(15)28-19/h4-10,16H,3H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOHZHKRNNNHSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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